molecular formula C5H6BF3KNO B1632567 Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate CAS No. 1111732-84-3

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate

Cat. No. B1632567
CAS RN: 1111732-84-3
M. Wt: 203.01 g/mol
InChI Key: RPKZLOBOOBEILR-UHFFFAOYSA-N
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Description

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate is a chemical compound with the empirical formula C5H6BF3KNO. It has a molecular weight of 203.01 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate is [K+].Cc1noc©c1B-(F)F . The InChI is 1S/C5H6BF3NO.K/c1-3-5(6(7,8)9)4(2)11-10-3;/h1-2H3;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate is a solid substance with a melting point greater than 310 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photoisomerization Studies

  • Capture of Nitrile Ylide as an Intermediate : A study detailed the photochemistry of 3,5-dimethylisoxazole induced by UV laser, capturing the elusive carbonyl nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This highlights the compound's role in studying photoreactive processes and the structural nature of reactive intermediates (Nunes, Reva, & Fausto, 2013).

Coordination Chemistry

  • Alkali Metal Salts of Formazanate Ligands : Research on alkali metal salts of redox-active formazanate ligands prepared using dimethyltriazoles shows diverse coordination modes due to the nitrogen-rich ligand backbone. This illustrates the utility of dimethylisoxazole derivatives in exploring the coordination chemistry of alkali metals (Travieso-Puente, Chang, & Otten, 2014).

Organic Synthesis

  • Synthesis of 5-Alkynyl-1,3-dioxin-4-ones and 1,4-Disubstituted-1,2,3-Triazoles : A method for synthesizing 5-alkynyl-1,3-dioxin-4-ones using potassium alkynyltrifluoroborate salts demonstrates the compound's role in facilitating cross-coupling reactions, further leading to the formation of functionalized 1,4-disubstituted-1,2,3-triazoles (Stefani, Vieira, Amaral, & Cooper, 2011).

Molecular Probes and Detection Methods

  • Fluorescent Molecular Probes : The synthesis and use of 2,5-diphenyloxazoles, incorporating dimethylamino groups, as new fluorescent solvatochromic dyes illustrate the application of dimethylisoxazole derivatives in developing sensitive molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Hydroxamic Acid Protecting Groups

  • Versatile Aprotic Hydroxamic Acid Protecting Groups : The use of 5,5-dimethyl-1,4,2-dioxazoles as hydroxamic acid protecting groups in organic synthesis showcases the compound's utility in protecting NH and OH moieties, demonstrating its versatility under a wide range of reaction conditions (Couturier et al., 2002).

properties

IUPAC Name

potassium;(3,5-dimethyl-1,2-oxazol-4-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3NO.K/c1-3-5(6(7,8)9)4(2)11-10-3;/h1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKZLOBOOBEILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(ON=C1C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
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Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
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Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
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Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 5
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 6
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate

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